2-(2-Hydroxypropyl)-5-methylhexanal
Description
2-(2-Hydroxypropyl)-5-methylhexanal is an aliphatic aldehyde characterized by a hexanal backbone substituted with a 2-hydroxypropyl group at the C2 position and a methyl group at the C5 position. The hydroxypropyl and methyl substituents likely influence its reactivity, solubility, and intermolecular interactions compared to simpler aldehydes.
Properties
CAS No. |
61103-74-0 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-(2-hydroxypropyl)-5-methylhexanal |
InChI |
InChI=1S/C10H20O2/c1-8(2)4-5-10(7-11)6-9(3)12/h7-10,12H,4-6H2,1-3H3 |
InChI Key |
ZZHMUACYSGWLST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(CC(C)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropyl)-5-methylhexanal typically involves the reaction of 2-hydroxypropyl derivatives with methylhexanal under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction between the hydroxypropyl group and the aldehyde group of methylhexanal. The reaction is usually carried out at room temperature to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of 2-(2-Hydroxypropyl)-5-methylhexanal may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and advanced purification methods like distillation and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxypropyl)-5-methylhexanal can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(2-Hydroxypropyl)-5-methylhexanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxypropyl)-5-methylhexanal involves its interaction with various molecular targets. The hydroxypropyl group can form hydrogen bonds with other molecules, influencing their stability and reactivity. The aldehyde group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(2-Hydroxypropyl)-5-methylhexanal with three analogs identified in the evidence:
Table 1: Key Structural and Functional Comparisons
Reactivity and Functional Group Analysis
- Aldehyde vs. Chromone/Ether: The aldehyde group in 2-(2-Hydroxypropyl)-5-methylhexanal confers higher electrophilicity compared to the chromone core (e.g., in 7-hydroxy-2-(2-hydroxypropyl)-5-methylchromone) or the ether-linked phenoxy group in 6-(2-isopropyl-5-methylphenoxy)hexanal. This makes the target compound more reactive in nucleophilic additions or oxidations .
- Hydroxyl Group Positioning : The C2 hydroxypropyl group in the target compound may enhance hydrogen-bonding capacity, similar to the chromone derivative from Penicillium spp. However, steric hindrance from the branched hydroxypropyl group could reduce solubility in polar solvents compared to linear analogs .
Physicochemical Properties
While explicit data for 2-(2-Hydroxypropyl)-5-methylhexanal are unavailable, inferences can be drawn:
- Molecular Weight : Estimated ~170–180 g/mol, higher than unsubstituted hexanal (100.16 g/mol) due to hydroxypropyl and methyl groups.
- Boiling Point : Likely elevated compared to hexanal (129°C) due to increased molecular weight and polarity.
- Solubility: Moderate solubility in polar solvents (e.g., ethanol, acetone), but lower than chromone derivatives due to reduced aromaticity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
